molecular formula C18H22O4 B3978481 6-(4-ethylbenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

6-(4-ethylbenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

Cat. No. B3978481
M. Wt: 302.4 g/mol
InChI Key: DGPDCQYMHFEOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-ethylbenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, commonly known as ETBPD, is a chemical compound that has gained widespread attention in the scientific community for its potential applications in various fields. ETBPD is a yellow crystalline powder with a molecular formula of C16H20O3 and a molecular weight of 260.33 g/mol. In

Scientific Research Applications

ETBPD has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. In organic electronics, ETBPD has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. In optoelectronics, ETBPD has been used as a sensitizer in dye-sensitized solar cells (DSSCs) and as a fluorescent probe for the detection of metal ions. In photovoltaics, ETBPD has been used as a key component in the development of highly efficient OPV devices.

Mechanism of Action

The mechanism of action of ETBPD is not well understood, but it is believed to involve the formation of charge-transfer complexes with other molecules. In OLEDs and OPV devices, ETBPD acts as a hole-transporting material by facilitating the movement of positive charges through the device. In DSSCs, ETBPD acts as a sensitizer by absorbing light and transferring electrons to the TiO2 electrode. In fluorescent probes, ETBPD acts as a quencher by accepting electrons from the excited state of the fluorophore.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of ETBPD in living organisms. However, several studies have shown that ETBPD is relatively non-toxic and does not cause significant adverse effects in vitro or in vivo. Further studies are needed to investigate the potential effects of ETBPD on human health and the environment.

Advantages and Limitations for Lab Experiments

ETBPD has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, ETBPD also has some limitations, including its high cost, limited availability, and potential toxicity. Researchers must take appropriate precautions when handling ETBPD and ensure that it is used in a safe and responsible manner.

Future Directions

There are several future directions for research on ETBPD, including the development of new synthetic methods, the investigation of its properties and applications in different fields, and the exploration of its potential effects on human health and the environment. Some specific areas of interest include the use of ETBPD in perovskite solar cells, the development of new OLED and OPV devices based on ETBPD, and the investigation of its potential as a fluorescent probe for biological imaging.
Conclusion
In conclusion, ETBPD is a promising chemical compound with potential applications in various fields. Its unique properties and potential for use in diverse applications make it a subject of interest for researchers around the world. Continued research on ETBPD will help to further our understanding of its properties and potential applications, and may lead to the development of new technologies and products that benefit society.

properties

IUPAC Name

6-(4-ethylbenzoyl)-3,3,5,5-tetramethyloxane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-6-11-7-9-12(10-8-11)13(19)14-17(2,3)15(20)18(4,5)16(21)22-14/h7-10,14H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPDCQYMHFEOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2C(C(=O)C(C(=O)O2)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-ethylbenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
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6-(4-ethylbenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
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6-(4-ethylbenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 4
6-(4-ethylbenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 5
6-(4-ethylbenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 6
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6-(4-ethylbenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

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